Cas no 338782-91-5 (1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide)

1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-DICHLOROBENZYL)-2-OXO-N-(3-PYRIDINYL)-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE
- 1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
- 3-Pyridinecarboxamide, 1-[(3,4-dichlorophenyl)methyl]-1,2-dihydro-2-oxo-N-3-pyridinyl-
- 1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide
- CDS1_001216
- Bionet1_000240
- Oprea1_342319
- DivK1c_002256
- HMS568H22
- 1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide
-
- インチ: 1S/C18H13Cl2N3O2/c19-15-6-5-12(9-16(15)20)11-23-8-2-4-14(18(23)25)17(24)22-13-3-1-7-21-10-13/h1-10H,11H2,(H,22,24)
- InChIKey: IBADUBIQDVCYNB-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CN1C=CC=C(C(NC2C=NC=CC=2)=O)C1=O)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 579
- トポロジー分子極性表面積: 62.3
- XLogP3: 3.1
1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 6E-352S-50MG |
1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide |
338782-91-5 | >90% | 50mg |
£77.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00916695-1g |
1-[(3,4-Dichlorophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide |
338782-91-5 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675719-1mg |
1-(3,4-Dichlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide |
338782-91-5 | 98% | 1mg |
¥436 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675719-2mg |
1-(3,4-Dichlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide |
338782-91-5 | 98% | 2mg |
¥619 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675719-10mg |
1-(3,4-Dichlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide |
338782-91-5 | 98% | 10mg |
¥809 | 2023-04-04 | |
Ambeed | A923901-1g |
1-[(3,4-Dichlorophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide |
338782-91-5 | 90% | 1g |
$350.0 | 2024-04-19 | |
Key Organics Ltd | 6E-352S-5MG |
1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide |
338782-91-5 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 6E-352S-1MG |
1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide |
338782-91-5 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 6E-352S-100MG |
1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide |
338782-91-5 | >90% | 100mg |
£110.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675719-5mg |
1-(3,4-Dichlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide |
338782-91-5 | 98% | 5mg |
¥582 | 2023-04-04 |
1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 338782-91-5 and Product Name: 1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide
The compound with the CAS number 338782-91-5 and the product name 1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic amides that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups, including a 3,4-dichlorobenzyl moiety and a pyridinyl substituent, which contribute to its unique chemical properties and biological interactions.
Recent studies have highlighted the importance of 1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide in the development of novel pharmacological agents. The presence of the 3,4-dichlorobenzyl group enhances the compound's lipophilicity, making it more suitable for membrane permeability and thus improving its bioavailability. Additionally, the pyridinyl moiety plays a crucial role in modulating interactions with biological targets, particularly enzymes and receptors involved in various disease pathways.
In the realm of medicinal chemistry, this compound has been extensively studied for its potential applications in treating inflammatory diseases, neurodegenerative disorders, and cancer. The amide functional group in its structure contributes to its stability and bioactivity, making it an attractive candidate for further development. Researchers have observed that derivatives of this compound exhibit significant inhibitory effects on key enzymes such as kinases and phosphodiesterases, which are often overexpressed in pathological conditions.
One of the most compelling aspects of 1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide is its ability to interact with specific biological targets with high selectivity. This selectivity is critical for minimizing side effects and improving therapeutic efficacy. Preliminary in vitro studies have demonstrated that this compound can effectively inhibit the activity of enzymes such as Janus kinases (JAKs) and tyrosine kinases (TYKs), which are implicated in various inflammatory responses. The mechanism of action involves the modulation of intracellular signaling pathways that regulate immune responses and cell proliferation.
Moreover, the structural features of this compound make it a promising scaffold for designing next-generation drugs. The combination of the 3,4-dichlorobenzyl group and the pyridinyl substituent provides a versatile platform for further chemical modifications. Researchers have explored various synthetic strategies to introduce additional functional groups or to alter existing ones, aiming to enhance potency and reduce toxicity. These modifications have led to the discovery of several novel analogs with improved pharmacokinetic profiles.
The field of drug discovery has been significantly influenced by advances in computational chemistry and high-throughput screening techniques. These tools have enabled researchers to rapidly identify and optimize compounds like 1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide based on their predicted biological activities. Virtual screening methods have been particularly useful in identifying potential drug candidates that can be further refined through experimental validation.
In recent years, there has been growing interest in developing small-molecule inhibitors that target protein-protein interactions (PPIs). These interactions are essential for numerous cellular processes but are often challenging to modulate with traditional drugs. The unique structure of 1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide makes it a potential candidate for disrupting PPIs involved in cancer progression and inflammation. Preliminary data suggest that this compound can interfere with the binding of key signaling proteins without affecting other essential cellular processes.
The development of novel therapeutic agents requires a comprehensive understanding of their pharmacological properties. This includes assessing their solubility, stability, metabolic degradation pathways, and potential for drug-drug interactions. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in elucidating the structure-activity relationships (SAR) of this compound. These studies have provided valuable insights into how structural modifications can influence biological activity.
Another important consideration in drug development is the formulation of effective delivery systems. The lipophilic nature of 1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide necessitates careful formulation to enhance its bioavailability and target specificity. Researchers have explored various delivery strategies, including nanotechnology-based approaches that can improve drug delivery efficiency while reducing systemic toxicity.
The future prospects for this compound are promising given its unique structural features and demonstrated biological activities. Ongoing research aims to further refine its pharmacological properties through structural optimization and clinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into viable therapeutic options for patients suffering from various diseases.
In conclusion,1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide represents a significant advancement in chemical biology and pharmaceutical research. Its unique molecular structure and diverse biological activities make it a valuable candidate for further development as a therapeutic agent. Continued research efforts will be crucial in unlocking its full potential and bringing new treatments to patients worldwide.
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